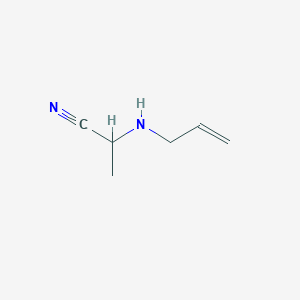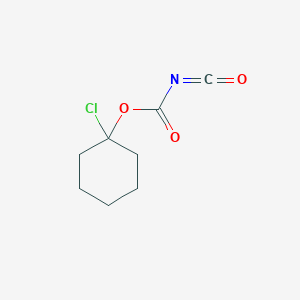
1-Chlorocyclohexyl carbonisocyanatidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound contains a six-membered cyclohexane ring substituted with a chlorine atom and an isocyanate group. It is a versatile compound used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chlorocyclohexyl carbonisocyanatidate can be synthesized through the reaction of cyclohexanol with trichloromethyl chloroformate in the presence of a base such as triethylamine or pyridine . The reaction is typically carried out at low temperatures, between -10°C and 0°C, to ensure the stability of the intermediate products. The reaction proceeds as follows:
- Cyclohexanol is reacted with trichloromethyl chloroformate in the presence of triethylamine or pyridine.
- The reaction mixture is stirred at low temperatures to form the desired product.
- The product is then isolated by washing with water and distilling under reduced pressure to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chlorocyclohexyl carbonisocyanatidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or other related compounds.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles used in substitution and addition reactions.
Catalysts: Bases such as triethylamine or pyridine are often used to catalyze the reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Addition Products: Ureas, carbamates, and related compounds formed by the reaction of the isocyanate group with nucleophiles.
Hydrolysis Products: Carboxylic acids and amines formed by the hydrolysis of the compound.
Applications De Recherche Scientifique
1-Chlorocyclohexyl carbonisocyanatidate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other materials requiring isocyanate functionalities.
Mécanisme D'action
The mechanism of action of 1-chlorocyclohexyl carbonisocyanatidate involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles, such as amines or alcohols, to form stable urea or carbamate linkages. These reactions are often catalyzed by bases and proceed through the formation of a tetrahedral intermediate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chlorocyclohexyl isocyanate: Similar structure but lacks the carbonisocyanatidate group.
Cyclohexyl isocyanate: Similar isocyanate functionality but without the chlorine substituent.
1-Chlorocyclohexyl carbamate: Similar structure but with a carbamate group instead of an isocyanate group.
Uniqueness
1-Chlorocyclohexyl carbonisocyanatidate is unique due to the presence of both a chlorine atom and an isocyanate group on the cyclohexane ring. This combination of functional groups allows for diverse reactivity and makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
56674-92-1 |
|---|---|
Formule moléculaire |
C8H10ClNO3 |
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
(1-chlorocyclohexyl) N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C8H10ClNO3/c9-8(4-2-1-3-5-8)13-7(12)10-6-11/h1-5H2 |
Clé InChI |
AYUDCFPIOQHLMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(OC(=O)N=C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


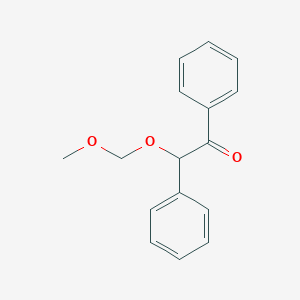
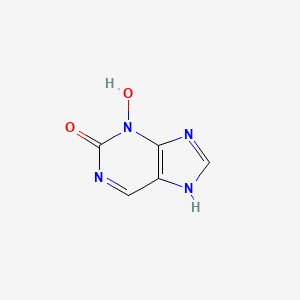

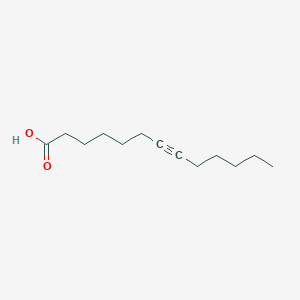


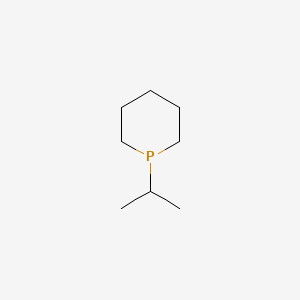
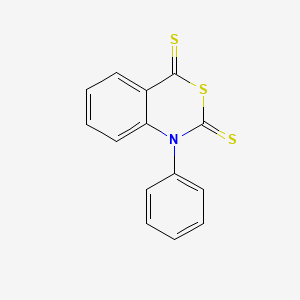
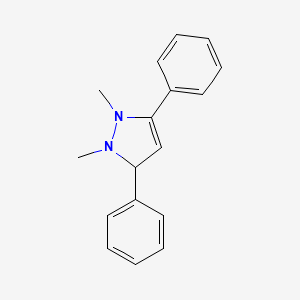

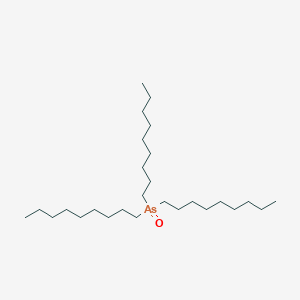

![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)
